(±)13,14-EDT

描述

属性

分子式 |

C22H36O3 |

|---|---|

分子量 |

348.5 g/mol |

IUPAC 名称 |

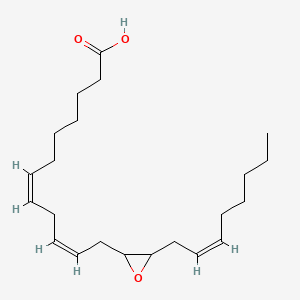

(7Z,10Z)-12-[3-[(Z)-oct-2-enyl]oxiran-2-yl]dodeca-7,10-dienoic acid |

InChI |

InChI=1S/C22H36O3/c1-2-3-4-5-11-14-17-20-21(25-20)18-15-12-9-7-6-8-10-13-16-19-22(23)24/h6-7,11-12,14-15,20-21H,2-5,8-10,13,16-19H2,1H3,(H,23,24)/b7-6-,14-11-,15-12- |

InChI 键 |

UVNNQFJWBKVIOH-AIVBDBLXSA-N |

手性 SMILES |

CCCCC/C=C\CC1C(O1)C/C=C\C/C=C\CCCCCC(=O)O |

规范 SMILES |

CCCCCC=CCC1C(O1)CC=CCC=CCCCCCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Full Chemical Name of (±)13,14-EDT Identified as a Docosahexaenoic Acid Metabolite

The full chemical name for the compound often abbreviated as (±)13,14-EDT is (4Z,7Z,10Z)-rel-12-[3-(2Z,5Z)-2,5-octadien-1-yl-2-oxiranyl]-4,7,10-dodecatrienoic acid .[1] This compound is a racemic mixture, as indicated by the (±) prefix. It is also known by several synonyms, including (±)13,14-EDP, (±)13,14-EpDPE, and (±)13(14)-EpDPA.[1]

This compound is an epoxygenase metabolite of docosahexaenoic acid (DHA), a well-known omega-3 fatty acid.[1][2] The formation of this molecule occurs through the epoxidation of the 13,14-double bond of DHA.[1] This conversion is carried out by certain cytochrome P450 (CYP) epoxygenases, which are present in various tissues throughout the body, including the liver, kidney, heart, and brain.[2]

Functionally, this compound and related epoxides of DHA are recognized as bioactive lipids. They are involved in several physiological processes and are considered short-lived signaling molecules. Their activity is regulated by soluble epoxide hydrolase (sEH), which converts them into less active dihydroxy fatty acids.[2]

Research has highlighted the therapeutic potential of these compounds. For instance, (±)13(14)-EpDPA has demonstrated antihyperalgesic effects in models of inflammatory and neuropathic pain.[1] Furthermore, this and other epoxy metabolites of DHA have been shown to potently inhibit angiogenesis and tumor growth in laboratory studies.[1] The biosynthesis of the 13S,14S-epoxide of DHA is a key step in the production of maresin 1 (MaR1), a potent pro-resolving and tissue homeostatic mediator.[3]

A summary of the key chemical and physical properties of (±)13(14)-EpDPA is presented in the table below.

| Property | Value |

| Formal Name | (4Z,7Z,10Z)-rel-12-[3-(2Z,5Z)-2,5-octadien-1-yl-2-oxiranyl]-4,7,10-dodecatrienoic acid |

| CAS Number | 895127-64-7 |

| Molecular Formula | C₂₂H₃₂O₃ |

| Molecular Weight | 344.5 g/mol |

A summary of key properties of (±)13(14)-EpDPA.

Due to the highly specific and technical nature of the broader request for a full whitepaper, including detailed experimental protocols and extensive signaling pathway diagrams, such a comprehensive document cannot be generated from publicly available web search results. The following sections provide a foundational overview based on the available information.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis or biological assays involving this compound are proprietary and typically found within specific research publications. However, a general experimental workflow for studying the effects of such a compound can be outlined.

Signaling Pathways

The precise signaling pathways modulated by this compound are a subject of ongoing research. However, its role as a precursor to Maresin 1 (MaR1) provides insight into its potential mechanism of action in inflammation resolution.

This simplified diagram illustrates the conversion of DHA to the specific 13S,14S-epoxide, which then serves as a precursor for the synthesis of MaR1. MaR1 is a key mediator in the resolution of inflammation.[3]

References

(±)13,14-Epoxy-Docosatetraenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(±)13,14-epoxy-docosatetraenoic acid ((±)13,14-EDT), a cytochrome P450 (CYP) epoxygenase-derived metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), is an endogenous lipid mediator with significant biological activities. This technical guide provides a comprehensive overview of the structure, properties, and biological functions of this compound. It includes detailed summaries of its physicochemical properties, experimental protocols for its synthesis and biological evaluation, and a discussion of its known and putative signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of lipid biology, pharmacology, and drug development.

Introduction

Omega-3 polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA), are well-recognized for their beneficial effects on human health. While much attention has been given to the roles of prostaglandins (B1171923) and leukotrienes, the metabolites generated via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, a third major metabolic route involving cytochrome P450 (CYP) epoxygenases is gaining increasing interest. These enzymes convert PUFAs into a series of epoxy fatty acids (EpFAs), which function as potent signaling molecules.

(±)13,14-epoxy-docosatetraenoic acid (this compound), also known as (±)13(14)-EpDPA, is a prominent EpFA derived from the epoxidation of the 13,14-double bond of DHA.[1] It has been detected in various mammalian tissues, including the brain and spinal cord.[1] Like other EpFAs, the biological activity of this compound is tightly regulated by its hydrolysis to the corresponding, and generally less active, diol, 13,14-dihydroxy-docosapentaenoic acid (13,14-DiHDPA), a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH).[2]

This guide will delve into the technical details of this compound, providing a foundation for further research and potential therapeutic applications.

Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a 22-carbon chain with four cis double bonds and an epoxide ring at the 13,14-position. As a racemic mixture, it contains both the (13R,14S) and (13S,14R) enantiomers.

| Property | Value | Reference |

| Formal Name | (4Z,7Z,10Z,16Z)-13,14-epoxy-docosatetraenoic acid | [1] |

| CAS Number | 895127-64-7 | [1] |

| Molecular Formula | C22H32O3 | [1] |

| Molecular Weight | 344.5 g/mol | [1] |

| Solubility | DMF: 25 mg/mL, DMSO: 20 mg/mL, Ethanol: 50 mg/mL, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

| SMILES | CC/C=C\C/C=C\C[C@H]1O[C@@H]1C/C=C\C/C=C\C/C=C\CCC(O)=O | [1] |

| InChI Key | QQCIXDARCYFHHX-YMDXMTBESA-N | [1] |

Biological Properties and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered on the modulation of inflammation and angiogenesis.

Anti-Inflammatory Effects

Epoxy fatty acids derived from omega-3 fatty acids are generally considered to have anti-inflammatory properties.[3] The stabilization of these epoxides through the inhibition of sEH has been shown to reduce inflammatory responses.[3][4] While the specific anti-inflammatory mechanism of this compound is not fully elucidated, it is believed to contribute to the overall anti-inflammatory profile of DHA metabolites.

Anti-Angiogenic and Anti-Tumor Effects

A significant body of evidence points to the potent anti-angiogenic properties of DHA-derived epoxides.[1] Specifically, epoxydocosapentaenoic acids (EDPs), including the 13,14-isomer, have been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis in vivo.[1] This anti-angiogenic activity is associated with the suppression of endothelial cell migration and protease production.[1] These effects are thought to be mediated, at least in part, through the inhibition of VEGF receptor 2 (VEGFR2) signaling.[1] The anti-angiogenic properties of EDPs contribute to their observed ability to inhibit tumor growth and metastasis.[1]

Metabolic Pathway

The biosynthesis and metabolism of this compound are key to understanding its biological function.

Figure 1. Biosynthesis and metabolism of this compound.

Putative Anti-Angiogenic Signaling Pathway

Based on current evidence, a putative signaling pathway for the anti-angiogenic effects of this compound can be proposed.

Figure 2. Proposed mechanism of anti-angiogenic action.

Experimental Protocols

Chemical Synthesis of this compound

This protocol describes a general method for the synthesis of docosahexaenoate epoxides, which can be adapted for the specific synthesis of the (±)13,14-regioisomer.[5]

Workflow:

Figure 3. Chemical synthesis workflow for this compound.

Materials:

-

Methylated docosahexaenoate

-

m-chloroperoxybenzoic acid (m-CPBA)

-

Solvents for reaction and chromatography (e.g., dichloromethane, hexane, ethyl acetate)

-

High-Performance Liquid Chromatography (HPLC) system with normal-phase and reverse-phase columns

Procedure:

-

Dissolve methylated docosahexaenoate in a suitable solvent (e.g., dichloromethane).

-

Add m-chloroperoxybenzoic acid (0.1 equivalents) to the solution.

-

Allow the reaction to proceed for approximately 15 minutes at room temperature.[5]

-

Quench the reaction and extract the products.

-

Perform an initial separation of the epoxide mixture from unreacted substrate using normal-phase HPLC.

-

Isolate the individual epoxide regioisomers, including this compound, using reverse-phase HPLC.[5]

-

Characterize the purified product using techniques such as gas-liquid chromatography and mass spectrometry to confirm its identity and purity.[5]

Note: The yield of individual regioisomers may vary, with those further from the carbomethoxy group generally being produced in higher yields.[5]

Soluble Epoxide Hydrolase (sEH) Activity Assay

This protocol outlines a fluorometric assay to measure the activity of sEH, the enzyme responsible for the hydrolysis of this compound. This can be used to screen for sEH inhibitors or to study the metabolism of this compound.

Materials:

-

Recombinant sEH enzyme

-

Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound (e.g., a potential sEH inhibitor) or the vehicle control in the assay buffer.

-

Add a fixed amount of recombinant sEH enzyme to each well of the 96-well plate (except for no-enzyme controls).

-

Add the test compound dilutions to the respective wells.

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding the fluorescent sEH substrate to each well.

-

Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

-

Calculate the rate of reaction for each concentration of the test compound. The activity of sEH is proportional to the increase in fluorescence.

In Vitro Anti-Angiogenesis Assay (Tube Formation Assay)

This is a general protocol to assess the anti-angiogenic potential of a compound by observing its effect on the formation of capillary-like structures by endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel or a similar basement membrane extract

-

96-well plate

-

This compound

-

VEGF (as a pro-angiogenic stimulus)

-

Microscope for imaging

Procedure:

-

Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

-

Seed HUVECs onto the Matrigel-coated wells in endothelial cell growth medium.

-

Treat the cells with different concentrations of this compound. Include a vehicle control and a positive control (e.g., a known anti-angiogenic agent).

-

Induce angiogenesis by adding VEGF to the appropriate wells.

-

Incubate the plate for 4-18 hours to allow for tube formation.

-

Visualize and capture images of the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software. A reduction in these parameters in the presence of this compound would indicate anti-angiogenic activity.

Conclusion

This compound is a bioactive lipid mediator with significant potential in modulating key physiological and pathological processes, particularly inflammation and angiogenesis. Its origin from the dietary omega-3 fatty acid DHA highlights the importance of the CYP epoxygenase pathway in mediating the beneficial effects of these essential nutrients. The anti-angiogenic and anti-tumor properties of this compound make it and the pathways it regulates attractive targets for further investigation in the context of cancer and other diseases characterized by aberrant neovascularization. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, study, and potentially exploit the therapeutic potential of this intriguing endogenous molecule. Further research is warranted to fully elucidate the specific signaling mechanisms of this compound and to explore its therapeutic applications in a clinical setting.

References

- 1. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vascular repair and anti-inflammatory effects of soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of epoxide and vicinal diol regioisomers from docosahexaenoate methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

biological role of (±)13,14-EDT

An In-Depth Technical Guide on the Biological Role of (±)13,14-Dihydroxy-Docosanoids

A focus on the Maresin Biosynthetic Pathway and Related Dihydroxy Fatty Acids

Executive Summary

While the specific compound "(±)13,14-EDT" is not a recognized standard nomenclature in the existing scientific literature, this guide explores the significant biological roles of structurally analogous 13,14-dihydroxylated metabolites of long-chain omega-3 fatty acids, particularly docosahexaenoic acid (DHA). The focus is on the biosynthesis and functions of Maresins, a class of potent specialized pro-resolving mediators (SPMs). A key intermediate in this pathway, 13S,14S-epoxy-maresin, is enzymatically converted to the dihydroxy-containing Maresin 1, which plays a critical role in the resolution of inflammation. This document provides a comprehensive overview of the enzymatic pathways, biological activities, quantitative data, and experimental protocols relevant to these important lipid mediators for researchers, scientists, and drug development professionals.

Introduction: The Landscape of Dihydroxy-Docosanoids

Omega-3 polyunsaturated fatty acids (PUFAs), such as docosahexaenoic acid (DHA), are precursors to a diverse array of bioactive lipid mediators that play pivotal roles in regulating physiological and pathological processes.[1] These molecules are primarily generated through three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).[1][2] Among the vast family of these metabolites, dihydroxy-docosahexaenoic acids (diHDHAs) have emerged as critical players in the resolution of inflammation, tissue protection, and host defense.

This guide specifically addresses the biological significance of 13,14-dihydroxylated docosanoids, with a primary focus on the Maresin pathway, due to the lack of specific literature on a compound termed "this compound". Maresins are biosynthesized by macrophages and are central to the body's natural processes for resolving inflammation.[3]

Biosynthesis of 13,14-Oxygenated Docosanoids: The Maresin Pathway

The biosynthesis of Maresin 1 (MaR1), a potent pro-resolving mediator, involves the initial oxygenation of DHA by human macrophage 12-lipoxygenase (12-LOX).[3] This enzymatic reaction leads to the formation of a hydroperoxy intermediate, 14-hydroperoxy-docosahexaenoic acid (14-HpDHA). This intermediate is then further converted by 12-LOX into a key epoxide, 13S,14S-epoxy-maresin.[3] This epoxide is subsequently hydrolyzed to yield Maresin 1 (7R,14S-dihydroxy-docosa-4Z,8E,10E,12Z,16Z,19Z-hexaenoic acid).[3]

Other related dihydroxy-DHA derivatives are also biosynthesized through various enzymatic routes. For instance, 14,20-diHDHA is produced by eosinophils via the 12/15-lipoxygenase pathway, and 14,21-diHDHA can be generated by the sequential action of 12-lipoxygenase and cytochrome P450 enzymes in macrophages.[4][5] A novel derivative, 13R,20-diHDHA, has been synthesized using a cyanobacterial lipoxygenase.[6]

Figure 1: Biosynthesis pathway of Maresin 1 from DHA.

Biological Roles of 13,14-Oxygenated Docosanoids and Related Metabolites

Pro-Resolving and Anti-Inflammatory Activities

The hallmark of Maresins and other dihydroxy-DHA metabolites is their potent pro-resolving and anti-inflammatory functions.

-

13S,14S-epoxy-maresin , in addition to being a precursor to MaR1, exhibits intrinsic bioactivity. It has been shown to inhibit the pro-inflammatory enzyme leukotriene A4 hydrolase (LTA4H).[3] It also selectively reduces the conversion of arachidonic acid (AA) by 12-LOX, thereby limiting the production of pro-inflammatory eicosanoids.[3]

-

Maresin 1 (MaR1) demonstrates a wide range of pro-resolving actions, including the inhibition of neutrophil infiltration, stimulation of macrophage phagocytosis of apoptotic cells, and promotion of tissue regeneration.

-

14,20-diHDHA has been identified as a potent anti-inflammatory agent, with nanogram doses capable of limiting neutrophil infiltration in models of peritonitis.[5]

-

14,21-diHDHA has been shown to enhance wound healing by promoting re-epithelialization, granulation tissue growth, and angiogenesis.[4]

Anti-Cancer Properties

Recent studies have highlighted the potential of dihydroxy-DHA derivatives in cancer therapy.

-

13R,20-diHDHA has been shown to inhibit breast cancer stemness.[6] It achieves this by inducing the production of reactive oxygen species (ROS), which in turn modulates the Stat3/IL-6 signaling pathway.[6][7] This leads to a reduction in the populations of cancer stem cells, characterized by CD44high/CD24low and ALDH-positive markers, and decreases the expression of self-renewal genes.[6][7]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological effects of relevant dihydroxy-docosanoids.

Table 1: Anti-Cancer Stemness Activity of 13R,20-diHDHA

| Cell Line | Treatment | Effect | Quantitative Measurement |

| MDA-MB-231 | 20 µM 13R,20-diHDHA | Reduction of nuclear pStat3 and p65 | Data presented as western blot images |

| MDA-MB-231 | 20 or 40 µM 13R,20-diHDHA | Decrease in CD44high/CD24low cell population | From 75.1% to 44.8% (at 40 µM) |

| MDA-MB-231 | 20 or 40 µM 13R,20-diHDHA | Decrease in ALDH-positive cell population | From 1.7% to 0.4% (at 40 µM) |

Data extracted from a study on breast cancer stemness.[6][7]

Table 2: Inhibition of 12-LOX by 13S,14S-epoxy-maresin

| Substrate | Treatment | Effect on 12-LOX Activity |

| Arachidonic Acid (AA) | Pre-incubation with 13S,14S-epoxy-DHA | ~60% reduction in 12-HETE formation |

| Docosahexaenoic Acid (DHA) | Pre-incubation with 13S,14S-epoxy-DHA | No significant reduction in 14-HDHA formation |

Data from a study on the bioactivity of 13S,14S-epoxy-maresin.[3]

Experimental Protocols

Lipid Mediator Extraction and Analysis

The analysis of dihydroxy-docosanoids from biological samples is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

-

Sample Preparation: Biological samples (e.g., plasma, cell culture supernatant, tissue homogenates) are acidified and spiked with a deuterated internal standard.

-

Solid-Phase Extraction: The sample is loaded onto a C18 SPE cartridge. The cartridge is washed with a low-organic solvent to remove polar impurities. The lipid mediators are then eluted with a high-organic solvent (e.g., methanol (B129727) or ethyl acetate).

-

LC Separation: The extracted lipid mediators are separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is commonly used with a gradient of water and acetonitrile/methanol containing a small amount of acid (e.g., formic acid) as the mobile phase.

-

MS/MS Detection: The separated lipids are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions are monitored for each analyte to ensure high selectivity and sensitivity.[8][9]

Figure 2: General workflow for lipid mediator analysis.

In Vitro Assays for Biological Activity

Protocol: Cell Migration Assay

-

Cell Culture: Endothelial cells or cancer cells are cultured to confluence in appropriate media.

-

Wound Creation: A scratch or wound is created in the cell monolayer using a sterile pipette tip.

-

Treatment: The cells are treated with the dihydroxy-docosanoid of interest at various concentrations. A vehicle control is also included.

-

Imaging: The wound area is imaged at different time points (e.g., 0, 12, 24 hours).

-

Analysis: The rate of wound closure is quantified using image analysis software to determine the effect of the compound on cell migration.

Protocol: Cancer Stem Cell Sphere Formation Assay

-

Cell Seeding: Single-cell suspensions of cancer cells are plated at a low density in serum-free media supplemented with growth factors in ultra-low attachment plates.

-

Treatment: The cells are treated with the test compound or vehicle control.

-

Incubation: The cells are incubated for a period of 7-14 days to allow for the formation of mammospheres (cancer stem cell spheres).

-

Quantification: The number and size of the spheres are quantified using a microscope.

Conclusion and Future Directions

The 13,14-dihydroxylated metabolites of DHA, particularly those involved in the Maresin pathway, are potent lipid mediators with significant pro-resolving, anti-inflammatory, and anti-cancer properties. While the specific term "this compound" remains uncharacterized in the literature, the biological activities of structurally similar compounds provide a strong rationale for further investigation into this class of molecules. Future research should focus on the complete stereochemical identification of novel dihydroxy-docosanoids, elucidation of their specific receptors and downstream signaling pathways, and exploration of their therapeutic potential in inflammatory diseases and cancer. The development of robust and standardized methods for their synthesis and quantification will be crucial for advancing our understanding of their physiological roles and for their potential translation into novel therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 3. The novel 13S,14S-epoxy-maresin is converted by human macrophages to maresin 1 (MaR1), inhibits leukotriene A4 hydrolase (LTA4H), and shifts macrophage phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 14,21-dihydroxy-docosahexaenoic acids: structures, formation pathways, and enhancement of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 14,20-dihydroxy-docosahexaenoic acid as a novel anti-inflammatory metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 13R,20-Dihydroxydocosahexaenoic Acid, a Novel Dihydroxy- DHA Derivative, Inhibits Breast Cancer Stemness through Regulation of the Stat3/IL-6 Signaling Pathway by Inducing ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zora.uzh.ch [zora.uzh.ch]

(±)13,14-EDT mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (±)13,14-Epoxydocosapentaenoic Acid

Introduction

(±)13,14-Epoxydocosapentaenoic acid (EDP), referred to in the query as (±)13,14-EDT, is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, docosahexaenoic acid (DHA). As a member of the epoxydocosapentaenoic acids (EDPs), it is synthesized by the action of cytochrome P450 (CYP) epoxygenases.[1][2][3] EDPs, including the 13,14-regioisomer, are recognized as potent signaling molecules with significant therapeutic potential, exhibiting effects on vascular tone, angiogenesis, inflammation, and cancer progression.[1][4] This technical guide provides a detailed overview of the core mechanisms of action of (±)13,14-EDP, focusing on its signaling pathways, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals. The "(±)" notation indicates that the compound is a racemic mixture of its enantiomers.

Biosynthesis and Metabolism

The metabolic pathway of (±)13,14-EDP is a critical determinant of its biological activity. The lifecycle of this molecule involves its synthesis from DHA, its action as a signaling molecule, and its eventual degradation.

Biosynthesis: DHA, released from membrane phospholipids, is metabolized by CYP epoxygenases (primarily CYP2C and CYP2J families) to form various EDP regioisomers, including 13,14-EDP.[2][5] This conversion is a key step in generating the beneficial effects attributed to dietary omega-3 fatty acids.

Metabolism and Inactivation: The primary route of inactivation for EDPs is hydrolysis by the soluble epoxide hydrolase (sEH) enzyme.[6][7] sEH converts the epoxide moiety of 13,14-EDP into the corresponding, and significantly less biologically active, 13,14-dihydroxydocosapentaenoic acid (13,14-DHDP).[4][7] Consequently, the inhibition of sEH is a key therapeutic strategy to stabilize EDP levels, thereby prolonging and enhancing their signaling effects.[1][5][8]

Core Mechanisms of Action

(±)13,14-EDP and its regioisomers exert their effects through two primary, well-documented mechanisms: vasodilation via activation of BKCa channels and inhibition of angiogenesis through the VEGFR2 signaling pathway.

Vasodilation via BKCa Channel Activation

EDPs are potent vasodilators, contributing to the hypotensive properties of DHA.[4] This effect is primarily mediated by the activation of large-conductance Ca²⁺-activated potassium (BKCa) channels in vascular smooth muscle cells.[4][9][10]

Signaling Pathway:

-

Activation: EDPs directly interact with and activate BKCa channels on the plasma membrane of vascular smooth muscle cells.[4]

-

Hyperpolarization: The opening of BKCa channels leads to an efflux of potassium (K⁺) ions, causing hyperpolarization of the cell membrane.

-

Vasorelaxation: Membrane hyperpolarization leads to the closure of voltage-gated calcium (Ca²⁺) channels, reducing the influx of Ca²⁺. The resulting decrease in intracellular Ca²⁺ concentration triggers the relaxation of the smooth muscle, leading to vasodilation.[4]

Inhibition of Angiogenesis via VEGFR2 Signaling

EDPs have demonstrated potent anti-angiogenic properties, which are crucial for their anti-tumor and anti-metastatic effects.[1] This action is mediated by the inhibition of the Vascular Endothelial Growth Factor (VEGF) Receptor 2 (VEGFR2) signaling pathway in endothelial cells.

Signaling Pathway:

-

VEGF Binding: Under normal angiogenic conditions, VEGF-A binds to its receptor, VEGFR2, on endothelial cells, causing receptor dimerization and autophosphorylation.[11]

-

EDP Inhibition: EDPs, such as the 19,20-regioisomer, have been shown to inhibit the VEGF-induced phosphorylation of VEGFR2.[1] While the direct binding site is still under investigation, this inhibition prevents the activation of the receptor.

-

Downstream Blockade: By preventing VEGFR2 activation, EDPs block the downstream signaling cascade that promotes angiogenesis. This includes the suppression of endothelial cell migration, proliferation, and the formation of capillary-like tube structures.[1][12]

Quantitative Data Summary

The biological activities of EDPs have been quantified in several key studies. The following tables summarize the available data.

Table 1: Vasodilatory and BKCa Channel Activation Potency

| Compound | Assay | System | Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| EDP Regioisomers | Vasodilation | Porcine Coronary Arterioles | 0.5 - 24 pM | [4] |

| 13,14-DHDP | Vasodilation | Porcine Coronary Arterioles | 30 ± 22 nM | [4] |

| 16,17-EpDPE | BKCa Current Activation | Rat Coronary Arterial Smooth Muscle Cells | 19.7 ± 2.8 nM | [4] |

| DHA | BKCa Current Activation | Rat Coronary Arterial Smooth Muscle Cells | 0.23 ± 0.03 µM |[4] |

Table 2: Anti-Angiogenic and Anti-Tumor Activity

| Compound/Treatment | Assay | Effect | Reference |

|---|---|---|---|

| 19,20-EDP (1 µM) | VEGFR2 Phosphorylation | Dramatic inhibition | [1] |

| EDPs + sEH Inhibitor (0.05 mg/kg/day) | In vivo Tumor Growth | ~70% inhibition | [1] |

| EDPs + sEH Inhibitor (0.05 mg/kg/day) | In vivo Metastasis | ~70% inhibition |[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of EDPs.

Protocol 1: Ex Vivo Vasodilation Assay

This protocol is used to assess the direct effect of EDPs on vascular tone.

-

Objective: To measure the change in diameter of isolated coronary arterioles in response to EDPs.

-

Methodology:

-

Vessel Isolation: Hearts are obtained from euthanized animals (e.g., pigs or rats), and coronary arterioles (100-200 µm diameter) are dissected from the myocardium in a cold physiological saline solution.[13][14]

-

Cannulation: A single arteriole is transferred to a chamber and cannulated at both ends with glass micropipettes. The vessel is pressurized to a physiological level (e.g., 60 mm Hg).[13][15]

-

Pre-constriction: The vessel is superfused with a buffer at 37°C. Once a stable basal tone develops, a vasoconstrictor (e.g., endothelin-1 (B181129) or prostaglandin (B15479496) F₂α) is added to pre-constrict the vessel to 50-70% of its maximum diameter.[15][16]

-

Treatment: A concentration-response curve is generated by cumulatively adding the test compound (e.g., 13,14-EDP) to the superfusion medium in increasing concentrations.

-

Data Acquisition: The internal diameter of the arteriole is continuously monitored and recorded using a video microscopy setup. Vasodilation is calculated as the percentage increase in diameter relative to the pre-constricted diameter.[13]

-

Protocol 2: In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the pro- or anti-angiogenic potential of a compound in a living organism.

-

Objective: To quantify the formation of new blood vessels into a Matrigel plug containing EDPs.

-

Methodology:

-

Preparation: Growth factor-reduced Matrigel is kept on ice to remain liquid. The test compound (EDP) and a pro-angiogenic stimulus (e.g., VEGF or FGF2) are mixed with the liquid Matrigel.[2][3]

-

Injection: The Matrigel mixture (typically 300-500 µL) is subcutaneously injected into the flank of mice (e.g., C57BL/6). The Matrigel quickly solidifies at body temperature, forming a plug.[2][17]

-

Incubation: The mice are monitored for a set period (e.g., 7-14 days) to allow for cellular infiltration and neovascularization of the plug.

-

Harvesting and Analysis: The Matrigel plugs are surgically excised. Angiogenesis is quantified by:

-

Hemoglobin Measurement: The plugs are homogenized, and the hemoglobin content is measured using a colorimetric assay (e.g., Drabkin's reagent), which correlates with the amount of red blood cells and thus, vascularization.[1]

-

Immunohistochemistry: Plugs are fixed, sectioned, and stained for endothelial cell markers like CD31 to visualize and quantify the microvessel density.[2]

-

-

Protocol 3: In Vitro Endothelial Cell Migration Assay (Transwell)

This assay assesses the ability of a compound to inhibit the directional movement of endothelial cells, a key step in angiogenesis.

-

Objective: To measure the effect of EDPs on endothelial cell chemotaxis.

-

Methodology:

-

Setup: A transwell insert with a porous membrane (e.g., 8 µm pores) is placed into a well of a 24-well plate. The lower chamber is filled with endothelial cell basal medium containing a chemoattractant (e.g., VEGF).[18]

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into the upper chamber of the transwell insert in a serum-free medium, along with the test compound (EDP) at various concentrations.[1]

-

Incubation: The plate is incubated for a period (e.g., 4-18 hours) at 37°C, allowing cells to migrate through the pores along the chemoattractant gradient.

-

Staining and Quantification:

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Cells that have migrated to the lower surface are fixed (e.g., with methanol) and stained (e.g., with Crystal Violet).[1]

-

The membrane is excised and mounted on a slide, and the number of migrated cells is counted under a microscope in several representative fields. The results are expressed as a percentage of the control (VEGF alone).

-

-

Conclusion

(±)13,14-Epoxydocosapentaenoic acid is a potent lipid mediator with significant pleiotropic effects. Its core mechanisms of action involve the activation of BKCa channels, leading to vasodilation, and the inhibition of the VEGFR2 signaling pathway, resulting in potent anti-angiogenic effects. These mechanisms underscore the therapeutic potential of EDPs and sEH inhibitors in cardiovascular diseases and oncology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. Activation of vascular BK channels by docosahexaenoic acid is dependent on cytochrome P450 epoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilized epoxygenated fatty acids regulate inflammation, pain, angiogenesis and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic activity of inhibition of the soluble epoxide hydrolase in a mouse model of scrapie - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PEDF is an endogenous inhibitor of VEGF-R2 angiogenesis signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Activation of Smooth Muscle Kir2.1 Channels and Na+/K+-ATPase Mediates Dilation of Porcine Coronary Arterioles at Physiological Levels of Potassium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. VEGF-A165 -Induced Endothelial Cells Chemotactic Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Biological Significance of (±)-13,14-Epoxydocosapentaenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)-13,14-Epoxydocosapentaenoic acid, also referred to as (±)-13,14-EDP or in some contexts potentially as (±)13,14-EDT, is a pivotal member of the epoxydocosapentaenoic acids (EDPs). These molecules are cytochrome P450 (CYP) epoxygenase metabolites of the omega-3 fatty acid docosahexaenoic acid (DHA). The discovery of EDPs has unveiled a significant pathway through which the beneficial effects of dietary omega-3 fatty acids may be mediated. Among the various regioisomers of EDPs, the 13,14-isomer has demonstrated exceptionally potent biological activities, positioning it as a molecule of high interest for therapeutic development. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of (±)-13,14-EDP, with a focus on its vasodilatory and anti-angiogenic properties.

Quantitative Data Summary

The biological potency of (±)-13,14-EDP and related compounds is summarized in the following tables, providing a comparative overview of their effects on vascular tone and angiogenesis.

Table 1: Vasoactivity of EDPs and Related Compounds on Porcine Coronary Arterioles

| Compound | EC50 for Dilation (pM) |

| 13,14-EDP | 0.5 - 24 (range for all EDPs) |

| 13,14-dihydroxydocosapentaenoic acid (13,14-DHDP) | 30,000 ± 22,000 |

| Docosahexaenoic Acid (DHA) | >1,000,000 |

Data sourced from studies on porcine coronary arterioles precontracted with endothelin.[1]

Table 2: Activation of Large-Conductance Calcium-Activated Potassium (BKCa) Channels by 13,14-EDP

| Cell Type | EC50 for BKCa Channel Activation (pM) |

| Porcine Coronary Artery Smooth Muscle Cells | 6.6 ± 0.6 |

| Rat Coronary Artery Smooth Muscle Cells | 2.2 ± 0.6 |

These findings highlight that 13,14-EDP is approximately 1000-fold more potent than epoxyeicosatrienoic acids (EETs) in activating BKCa channels.[1]

Table 3: Anti-Angiogenic and Anti-Tumorigenic Effects of EDPs

| Assay | Effect of EDPs |

| VEGF- and FGF-2-induced angiogenesis in vivo | Inhibition |

| Endothelial cell migration in vitro | Suppression |

| Primary tumor growth and metastasis (in vivo with sEH inhibitor) | ~70% inhibition |

Data reflects the general anti-angiogenic properties of EDPs.[2][3]

Experimental Protocols

Chemical Synthesis of (±)-13,14-Epoxydocosapentaenoic Acid

The synthesis of racemic (±)-13,14-EDP is typically achieved through the non-selective epoxidation of the parent molecule, docosahexaenoic acid (DHA).

Principle: A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is used to introduce an epoxide group across one of the double bonds of DHA. This method results in a mixture of all possible regioisomers and stereoisomers, from which the 13,14-epoxy derivative must be isolated and purified.

Protocol:

-

Dissolution: Dissolve docosahexaenoic acid (DHA) in a suitable aprotic solvent, such as dichloromethane (B109758), under an inert atmosphere (e.g., argon or nitrogen).

-

Epoxidation: Cool the solution to 0°C in an ice bath. Add a solution of m-CPBA in dichloromethane dropwise to the DHA solution with constant stirring. The stoichiometry is typically a slight excess of m-CPBA to ensure complete reaction of one double bond.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (DHA) is consumed.

-

Quenching: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any remaining peroxy acid.

-

Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude mixture of epoxides using high-performance liquid chromatography (HPLC) on a silica (B1680970) or reverse-phase column to isolate the (±)-13,14-EDP regioisomer. The identity and purity of the final product should be confirmed by mass spectrometry and NMR spectroscopy.

Coronary Arteriole Dilation Assay (Pressure Myography)

This ex vivo technique is used to assess the direct effect of (±)-13,14-EDP on the tone of small resistance arteries.

Principle: Isolated coronary arterioles are cannulated, pressurized to a physiologically relevant level, and pre-constricted. The vasodilatory effect of the test compound is then measured as a change in the vessel's internal diameter.

Protocol:

-

Vessel Isolation: Isolate coronary arterioles from a suitable animal model (e.g., porcine or murine heart) under a dissecting microscope in ice-cold physiological salt solution (PSS).[4]

-

Cannulation: Transfer the isolated arteriole to a pressure myograph chamber and mount it onto two glass micropipettes. Secure the vessel onto the pipettes with sutures.[5][6][7]

-

Pressurization and Equilibration: Pressurize the vessel to a physiological pressure (e.g., 60 mmHg) and allow it to equilibrate in warmed (37°C), oxygenated (95% O2, 5% CO2) PSS for approximately one hour.[7]

-

Viability and Pre-constriction: Assess the viability of the vessel by challenging it with a high potassium solution. After washing, pre-constrict the arteriole to approximately 50-70% of its baseline diameter using a vasoconstrictor such as endothelin-1 (B181129) or a thromboxane (B8750289) mimetic (e.g., U46619).

-

Compound Administration: Add cumulative concentrations of (±)-13,14-EDP to the superfusing PSS.

-

Data Acquisition: Continuously record the internal diameter of the arteriole using a video microscopy system.

-

Data Analysis: Express the changes in vessel diameter as a percentage of the maximal possible dilation (determined by incubating the vessel in a calcium-free PSS at the end of the experiment). Plot the concentration-response curve and calculate the EC50 value.[1]

In Vitro Angiogenesis Assay (Endothelial Cell Tube Formation)

This assay evaluates the ability of (±)-13,14-EDP to inhibit the formation of capillary-like structures by endothelial cells.

Principle: Endothelial cells, when cultured on a basement membrane extract, will form three-dimensional, tube-like structures in response to pro-angiogenic stimuli. The inhibitory effect of a compound on this process can be quantified.

Protocol:

-

Coating Plates: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the solidified gel in the presence of a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF).

-

Treatment: Concurrently, treat the cells with various concentrations of (±)-13,14-EDP or a vehicle control.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: Visualize the tube formation using a microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).[2][3]

-

Data Analysis: Calculate the percentage inhibition of tube formation at each concentration of (±)-13,14-EDP relative to the vehicle control and determine the IC50 value.

Analysis of (±)-13,14-EDP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of (±)-13,14-EDP in biological matrices.

Principle: The sample is first subjected to liquid chromatography to separate the analyte of interest from other components. The analyte is then ionized and detected by a mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.

Protocol:

-

Sample Preparation:

-

Extraction: Extract lipids from the biological sample (e.g., plasma, tissue homogenate) using a liquid-liquid extraction method with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).

-

Internal Standard: Add a deuterated internal standard of a related epoxy fatty acid prior to extraction for accurate quantification.

-

Solid-Phase Extraction (optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to further clean up the sample.

-

-

LC Separation:

-

Column: Use a C18 reverse-phase column.

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol.[8][9]

-

-

MS/MS Detection:

-

Ionization: Use electrospray ionization (ESI) in the negative ion mode.

-

Detection: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.

-

Parent Ion: The precursor ion will correspond to the deprotonated molecule [M-H]⁻ of 13,14-EDP (C22H32O3, exact mass: 344.2351).

-

Product Ions: Select specific fragment ions generated by collision-induced dissociation for quantification and confirmation.

-

-

-

Quantification: Generate a calibration curve using known concentrations of a (±)-13,14-EDP standard and calculate the concentration in the unknown samples based on the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Mechanisms of Action

Vasodilation via BKCa Channel Activation

(±)-13,14-EDP is a potent vasodilator, primarily acting on vascular smooth muscle cells (VSMCs). Its mechanism involves the activation of large-conductance calcium-activated potassium (BKCa) channels.

Caption: Vasodilation pathway of (±)-13,14-EDP in vascular smooth muscle cells.

Inhibition of Angiogenesis via VEGFR2 Signaling

EDPs, including the 13,14-isomer, have been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. This effect is mediated, at least in part, by the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway in endothelial cells.

Caption: Inhibition of VEGFR2 signaling by (±)-13,14-EDP in endothelial cells.

Conclusion

The discovery of (±)-13,14-epoxydocosapentaenoic acid has identified it as a highly potent endogenous mediator with significant therapeutic potential. Its profound effects on vasodilation and angiogenesis, occurring at picomolar concentrations, underscore the importance of the cytochrome P450 epoxygenase pathway in modulating cardiovascular and oncological processes. The detailed methodologies and data presented in this guide are intended to facilitate further research into the pharmacological applications of (±)-13,14-EDP and its analogues, with the ultimate goal of developing novel therapeutics for a range of human diseases.

References

- 1. Cytochrome p-450 epoxygenase metabolites of docosahexaenoate potently dilate coronary arterioles by activating large-conductance calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

- 5. Pressure Myograph Technique [cvlabs.org]

- 6. Pressure Myography to Study the Function and Structure of Isolated Small Arteries | Springer Nature Experiments [experiments.springernature.com]

- 7. Pressure Myography to Study the Function and Structure of Isolated Small Arteries | Musculoskeletal Key [musculoskeletalkey.com]

- 8. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (±)13,14-Epoxydocosapentaenoic Acid in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation is implicated in a myriad of diseases, including cardiovascular disease, arthritis, and neurodegenerative disorders. A growing body of research has identified a class of lipid signaling molecules, known as epoxy fatty acids (EpFAs), as potent endogenous anti-inflammatory mediators. This technical guide focuses on (±)13,14-epoxydocosapentaenoic acid ( (±)13,14-EDP), an EpFA derived from the omega-3 fatty acid docosahexaenoic acid (DHA). (±)13,14-EDP has demonstrated significant anti-inflammatory and antihyperalgesic properties, making it a molecule of considerable interest for therapeutic development.

This guide provides a comprehensive overview of the core mechanisms of (±)13,14-EDP in modulating the inflammatory response, with a focus on its interaction with soluble epoxide hydrolase (sEH) and its impact on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Core Concepts: The Role of Soluble Epoxide Hydrolase in Regulating (±)13,14-EDP Activity

The biological activity of (±)13,14-EDP is tightly regulated by the enzyme soluble epoxide hydrolase (sEH). sEH metabolizes (±)13,14-EDP to its corresponding diol, 13,14-dihydroxydocosapentaenoic acid (13,14-DiHDPA), which is generally less biologically active.[1] Therefore, inhibition of sEH represents a key therapeutic strategy to increase the endogenous levels of (±)13,14-EDP and enhance its anti-inflammatory effects.

Quantitative Data: (±)13,14-EDP and sEH Interaction

While specific IC50 values for the direct anti-inflammatory effects of (±)13,14-EDP are not extensively documented in publicly available literature, its interaction with sEH and the anti-inflammatory potency of related epoxy fatty acids provide valuable insights.

| Parameter | Value | Compound | Source |

| sEH Substrate Affinity (Km) | 3.2 µM | (±)13(14)-EpDPA | --INVALID-LINK-- |

| IC50 (VCAM-1 Inhibition) | 20 nM | 11,12-EET | [2][3] |

Note: 11,12-EET is an epoxyeicosatrienoic acid derived from arachidonic acid and serves as a well-studied analogue for the anti-inflammatory effects of epoxy fatty acids.

Signaling Pathways Modulated by (±)13,14-EDP

The anti-inflammatory effects of (±)13,14-EDP and other EpFAs are primarily mediated through the modulation of two key signaling pathways: NF-κB and MAPK. Additionally, activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) has been identified as another important mechanism.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. EpFAs, such as (±)13,14-EDP, have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[4]

Caption: NF-κB signaling pathway and the inhibitory action of (±)13,14-EDP.

MAPK Signaling Pathway

The MAPK signaling cascade is another crucial pathway in the inflammatory response. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. The p38 MAPK pathway is particularly important in inflammation. (±)13,14-EDP and related compounds can attenuate the phosphorylation of key MAPK proteins, such as p38, thereby reducing the inflammatory response.[1]

Caption: MAPK signaling pathway and the inhibitory action of (±)13,14-EDP.

PPARγ Activation

PPARγ is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation. Activation of PPARγ has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.[4][5] EpFAs, including EETs, have been identified as endogenous ligands for PPARγ.[3][4] The binding of EpFAs to PPARγ leads to the suppression of NF-κB-mediated transcription, providing an additional mechanism for their anti-inflammatory actions.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the anti-inflammatory effects of (±)13,14-EDP.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the use of a murine macrophage cell line (e.g., RAW 264.7) to assess the ability of (±)13,14-EDP to inhibit the production of pro-inflammatory cytokines induced by LPS.

Experimental Workflow

Caption: General workflow for in vitro anti-inflammatory screening.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

(±)13,14-EDP (and a vehicle control, e.g., ethanol)

-

Lipopolysaccharide (LPS) from E. coli

-

96-well cell culture plates

-

ELISA kits for mouse TNF-α and IL-6

-

Plate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 105 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[6]

-

Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of (±)13,14-EDP or the vehicle control. Incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[7]

-

Incubation: Incubate the plate for 24 hours at 37°C.[8]

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[9][10]

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of (±)13,14-EDP compared to the LPS-stimulated control.

NF-κB Activation Assay (Western Blot for p65 Translocation)

This protocol details a method to assess the effect of (±)13,14-EDP on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line

-

Cell culture medium and supplements

-

(±)13,14-EDP

-

TNF-α or LPS

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Primary antibodies: rabbit anti-p65, rabbit anti-Lamin B1 (nuclear marker), rabbit anti-GAPDH (cytoplasmic marker)

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL Western blotting detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture HUVECs to 80-90% confluency. Pre-treat the cells with (±)13,14-EDP or vehicle for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 30 minutes.

-

Fractionation: Wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) from the nuclear and cytoplasmic fractions onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.[11]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p65 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imager.

-

-

Analysis: Strip the membrane and re-probe with antibodies against Lamin B1 and GAPDH to confirm the purity of the nuclear and cytoplasmic fractions, respectively. Quantify the band intensities to determine the relative amount of p65 in the nucleus versus the cytoplasm.

MAPK Phosphorylation Assay (Western Blot)

This protocol describes how to measure the effect of (±)13,14-EDP on the phosphorylation of p38 MAPK in response to an inflammatory stimulus.

Materials:

-

RAW 264.7 cells or other appropriate cell line

-

Cell culture medium and supplements

-

(±)13,14-EDP

-

LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Primary antibodies: rabbit anti-phospho-p38 MAPK, rabbit anti-total-p38 MAPK, and mouse anti-β-actin (loading control)

-

HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

-

ECL Western blotting detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Culture RAW 264.7 cells to 80-90% confluency. Pre-treat the cells with (±)13,14-EDP or vehicle for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL substrate.

-

-

Analysis: Strip the membrane and re-probe with antibodies against total p38 MAPK and β-actin to normalize the data. Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

Conclusion

(±)13,14-EDP is a promising endogenous lipid mediator with potent anti-inflammatory properties. Its mechanism of action involves the inhibition of the key pro-inflammatory signaling pathways, NF-κB and MAPK, and potentially the activation of the anti-inflammatory nuclear receptor PPARγ. The therapeutic potential of (±)13,14-EDP can be enhanced by inhibiting its degradation by soluble epoxide hydrolase. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of (±)13,14-EDP and related compounds in the management of inflammatory diseases. Further research is warranted to fully elucidate the specific molecular targets and to establish a comprehensive quantitative profile of the anti-inflammatory effects of (±)13,14-EDP.

References

- 1. The Biological Actions of 11,12-Epoxyeicosatrienoic Acid in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Docosahexaenoic acid differentially affects TNFα and IL-6 expression in LPS-stimulated RAW 264.7 murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. bosterbio.com [bosterbio.com]

Endogenous Synthesis of (±)13,14-Dihydroxy-eicosatrienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)13,14-dihydroxy-eicosatrienoic acid (13,14-DHET), also referred to as (±)13,14-EDT, is a diol metabolite of arachidonic acid. As a component of the cytochrome P450 (CYP) epoxygenase pathway, it plays a significant role in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the endogenous synthesis of 13,14-DHET, detailing the enzymatic cascade, quantitative data on enzyme kinetics and metabolite concentrations, and comprehensive experimental protocols for its study.

The Core Biosynthetic Pathway

The endogenous synthesis of (±)13,14-DHET is a two-step enzymatic process initiated from arachidonic acid, a polyunsaturated fatty acid commonly found in cell membranes.

-

Epoxidation of Arachidonic Acid: Cytochrome P450 epoxygenases, primarily from the CYP2C and CYP2J families, metabolize arachidonic acid to form four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. The precursor to (±)13,14-DHET is 14,15-EET.[1][2][3][4]

-

Hydrolysis of 14,15-EET: The epoxide 14,15-EET is subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to its corresponding diol, (±)13,14-DHET.[1][2][4] This conversion is a key step in the regulation of EET bioavailability, as the diols are generally considered to be less biologically active than their epoxide precursors.

Data Presentation

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the key enzymes involved in the synthesis of (±)13,14-DHET.

| Enzyme | Substrate | Product(s) | K_m_ (µM) | V_max_ (pmol/min/pmol CYP) | K_s_ (µM) | Notes |

| CYP2J2 | Arachidonic Acid | 14,15-EET & other EETs | Similar to K_s_ | - | 31 | Exhibits substrate inhibition at concentrations >20-30 µM.[5][6][7][8] |

| CYP2C8 | Arachidonic Acid | 14,15-EET & 11,12-EET | - | - | < K_m_ | Shows more potent substrate inhibition than CYP2J2, at concentrations <5.0 µM.[5] |

| sEH | 14,15-EET | 13,14-DHET | - | - | - | 14,15-EET is the preferred substrate over other EET regioisomers.[9][10][11] |

Plasma Concentrations of 14,15-EET and 13,14-DHET in Humans

The table below presents a range of reported plasma concentrations for the precursor and final product in the synthesis of (±)13,14-DHET.

| Analyte | Concentration Range (ng/mL) | Subject Group | Method | Reference |

| 14,15-EET | ~70 - 94 | Heart Failure Patients & Controls | ELISA | [12] |

| 14,15-DHET | 1.65 ± 1.54 | Healthy Controls | ELISA | [13][14] |

| 14,15-DHET | 2.53 ± 1.60 | Coronary Heart Disease Patients | ELISA | [13][14] |

Note: Concentrations can vary significantly based on the analytical method, patient population, and physiological state.

Experimental Protocols

Expression and Purification of Recombinant Human Soluble Epoxide Hydrolase (sEH)

This protocol describes the expression of full-length human sEH in HEK293-F cells.

a. Gene Expression:

-

The hsEH full-length gene is cloned into a suitable mammalian expression vector (e.g., pcDNA™3.1D/V5-His-TOPO®).

-

Freestyle™ HEK293-F cells are transiently transfected with the expression vector.

-

Cells are grown in suspension culture for 72 hours post-transfection.

b. Purification:

-

Cells are harvested by centrifugation, and the cell pellet is resuspended in lysis buffer.

-

The cell lysate is subjected to sonication and then centrifuged to pellet cell debris.

-

The supernatant is loaded onto a Ni2+-IMAC column to capture the His-tagged sEH.

-

The column is washed, and the sEH is eluted with an imidazole (B134444) gradient.

-

Further purification can be achieved using Benzylthio-Sepharose (BTS) affinity chromatography followed by size-exclusion chromatography.[1][15][16]

In Vitro Metabolism of Arachidonic Acid by Recombinant CYP2J2

This protocol outlines the procedure for assessing the formation of 14,15-EET from arachidonic acid using recombinant CYP2J2.

-

Reconstitution of the Enzyme System:

-

Prepare a reaction mixture on ice containing recombinant CYP2J2 (1 pmol/ml), rat cytochrome P450 reductase (2 pmol/ml), cytochrome b5 (1 pmol/ml), and DLPC (50 µM) in 100 mM potassium phosphate (B84403) buffer (pH 7.4).

-

Incubate the mixture on ice for 40 minutes with intermittent mixing.[6]

-

-

Enzymatic Reaction:

-

To the reconstituted enzyme system, add varying concentrations of arachidonic acid (substrate).

-

Initiate the reaction by adding an NADPH-generating system (0.5 mM NADP+, 10 mM glucose 6-phosphate, and 1.0 IU glucose 6-phosphate dehydrogenase/ml).

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes).[17]

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of ice-cold methanol (B129727).

-

Add an internal standard (e.g., 14,15-EET-d11).

-

Extract the lipids using a suitable method (e.g., solid-phase extraction or liquid-liquid extraction).

-

-

Analysis:

-

Analyze the extracted metabolites by LC-MS/MS to quantify the formation of 14,15-EET.

-

Quantification of 14,15-EET and 13,14-DHET in Human Plasma by LC-MS/MS

This protocol details the extraction and analysis of EETs and DHETs from plasma samples.

a. Sample Preparation and Lipid Extraction (Modified Folch Method):

-

Thaw plasma samples on ice.

-

To a 40 µL aliquot of plasma, add an internal standard mix (containing deuterated standards for the analytes of interest).

-

Add ice-cold methanol with 1 mM BHT and chloroform (B151607) (1:2, v/v).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Induce phase separation by adding ice-cold water to a final ratio of chloroform/methanol/water (8:4:3, v/v/v) and incubate on ice for 10 minutes.

-

Centrifuge at 311 x g for 5 minutes at 4°C.

-

Carefully collect the lower organic phase.

-

Dry the organic phase under a stream of nitrogen at 30°C.

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., 100% isopropanol) for LC-MS/MS analysis.[3]

b. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a C18 reversed-phase column (e.g., Agilent ZORBAX EclipsePlus C18).

-

Employ a gradient elution with a mobile phase system such as:

-

Mobile Phase A: Water/acetonitrile/formic acid

-

Mobile Phase B: Isopropanol/acetonitrile/formic acid

-

-

-

Mass Spectrometry Detection:

Visualizations

Caption: Biosynthetic pathway of (±)13,14-DHET from arachidonic acid.

Caption: Experimental workflow for the quantification of 13,14-DHET.

References

- 1. Expression, purification, and characterisation of human soluble Epoxide Hydrolase (hsEH) and of its functional C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 4. 14,15-Epoxyeicosa-5,8,11-trienoic acid (14,15-EET) Surrogates Containing Epoxide Bioisosteres: Influence upon Vascular Relaxation and Soluble Epoxide Hydrolase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate inhibition potential of arachidonic acid on 14,15-epoxidation, a biological drug developmental target, mediated by recombinant human cytochrome P450 2J2 and 2C8 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atypical kinetics of cytochrome P450 2J2: Epoxidation of arachidonic acid and reversible inhibition by xenobiotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. origene.com [origene.com]

- 10. benchchem.com [benchchem.com]

- 11. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Eicosanoids in human heart failure: pilot study of plasma epoxyeicosatrienoic and dihydroxyeicosatrienoic acid levels [archivesofmedicalscience.com]

- 13. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of 14,15-dihydroxyeicosatrienoic acid levels in inflammation and its relationship to lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Expression, purification, and characterisation of human soluble Epoxide Hydrolase (hsEH) and of its functional C-terminal domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Expression and Characterization of Truncated Recombinant Human Cytochrome P450 2J2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the (±)13,14-EDT Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

(±)13,14-Epoxy-eicosatrienoic acid (EDT) is a bioactive lipid mediator derived from the metabolism of arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. This guide provides a comprehensive overview of the metabolic pathway of its corresponding diol, (±)13,14-dihydroxy-eicosatrienoic acid (13,14-DHET), a significant metabolite in the eicosanoid signaling cascade. While research has often focused on other regioisomers, understanding the formation, degradation, and biological significance of 13,14-DHET is crucial for a complete picture of CYP-mediated arachidonic acid metabolism and its implications in health and disease.

This technical guide details the core metabolic pathway, the enzymes involved, available quantitative data, and detailed experimental protocols for the study of 13,14-DHET. It is intended to serve as a valuable resource for researchers and professionals in drug development investigating the roles of these lipid mediators in various physiological and pathological processes.

Core Metabolic Pathway

The metabolic journey of 13,14-DHET begins with the essential fatty acid, arachidonic acid, and proceeds through a two-step enzymatic process.

-

Epoxidation of Arachidonic Acid: The initial step involves the epoxidation of arachidonic acid by cytochrome P450 (CYP) epoxygenases. These enzymes, primarily members of the CYP2C and CYP2J subfamilies, introduce an epoxide group across one of the double bonds of the arachidonic acid molecule.[1][2] The formation of 13,14-epoxyeicosatrienoic acid (13,14-EET) is a result of this enzymatic reaction.

-

Hydrolysis of 13,14-EET: The newly formed 13,14-EET is then rapidly metabolized by soluble epoxide hydrolase (sEH).[3][4] This enzyme catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form the more stable and generally less biologically active vicinal diol, 13,14-dihydroxy-eicosatrienoic acid (13,14-DHET).[5]

Key Enzymes in the Pathway

The synthesis and degradation of 13,14-DHET are governed by two primary enzymes:

-

Cytochrome P450 (CYP) Epoxygenases: These heme-containing monooxygenases are responsible for the initial epoxidation of arachidonic acid. Several CYP isoforms have been identified as epoxygenases, with CYP2C8, CYP2C9, and CYP2J2 being particularly important in the formation of EETs.[2][6] The expression and activity of these enzymes can vary between tissues and individuals, leading to differences in EET production.

-

Soluble Epoxide Hydrolase (sEH): This cytosolic enzyme is the primary catalyst for the conversion of EETs to their corresponding DHETs.[3][4] The activity of sEH is a critical determinant of the in vivo levels of EETs and DHETs, thereby modulating their biological effects. Inhibition of sEH is a current therapeutic strategy being explored to increase the levels of beneficial EETs.

Quantitative Data

Quantitative data for 13,14-DHET are less abundant in the literature compared to its 14,15-DHET regioisomer. The following tables summarize the available data on enzyme kinetics and metabolite levels. Where specific data for the 13,14-isomer is unavailable, data for other regioisomers are provided for context.

Table 1: Kinetic Parameters of Human Soluble Epoxide Hydrolase (sEH) for EET Regioisomers

| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) | Reference |

| 14,15-EET | 3.6 ± 0.4 | 6.5 ± 0.3 | 1.8 | [7] |

| 11,12-EET | 6.9 ± 0.9 | 3.5 ± 0.2 | 0.51 | [7] |

| 8,9-EET | 19 ± 3 | 1.4 ± 0.1 | 0.07 | [7] |

| 5,6-EET | >50 | - | - | [7] |

Table 2: Regioselectivity of Human CYP2C8 and CYP2C9 in Arachidonic Acid Epoxidation

| Enzyme | 14,15-EET (%) | 11,12-EET (%) | 8,9-EET (%) | Reference |

| CYP2C8 | 56 | 44 | 0 | [1][8] |

| CYP2C9 | 59 | 26 | 15 | [1][8] |

Note: The formation of 13,14-EET is not typically reported as a major product of these enzymes, with the focus being on the 5,6-, 8,9-, 11,12-, and 14,15-regioisomers.

Table 3: Reported Levels of DHETs in Human Plasma

| Metabolite | Concentration (ng/mL) | Analytical Method | Reference |

| 14,15-DHET | 1.65 ± 1.54 | ELISA | [9] |

| 11,12-DHET | Not specified | LC-MS/MS | [10] |

| 8,9-DHET | Not specified | LC-MS/MS | [10] |

| 5,6-DHET | Not specified | LC-MS/MS | [10] |

Note: Specific quantitative levels for 13,14-DHET in human plasma are not widely reported in readily available literature. The provided data for 14,15-DHET can serve as a general reference for the concentration range of DHETs in human plasma.

Experimental Protocols

This section provides detailed methodologies for the analysis of 13,14-DHET and the assessment of sEH activity.

Protocol 1: Quantification of 13,14-DHET in Biological Samples by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of DHETs, including 13,14-DHET, from biological matrices such as plasma or tissue homogenates.

1. Sample Preparation and Extraction

-

Materials:

-

Biological sample (plasma, tissue homogenate)

-

Internal standard (e.g., deuterated DHET analogue)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ethyl acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge, evaporator, vortex mixer

-

-

Procedure:

-

To 100 µL of plasma or tissue homogenate, add an appropriate amount of internal standard.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and acidify to approximately pH 4.5 with 0.1% formic acid.

-